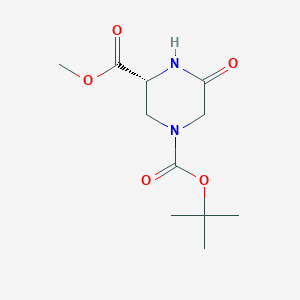

1-(tert-Butyl)3-methyl(R)-5-oxopiperazine-1,3-dicarboxylate

Description

1-(tert-Butyl)-3-methyl-(R)-5-oxopiperazine-1,3-dicarboxylate is a chiral piperazine derivative characterized by a tert-butyl carbamate group at the 1-position, a methyl ester at the 3-position, and a ketone group at the 5-position of the piperazine ring. Its stereochemistry at the 3-position is specified as the (R)-enantiomer, which is critical for its biological interactions and synthetic applications. This compound (CAS: 1251903-83-9 in hydrochloride form ) serves as a key intermediate in medicinal chemistry, particularly in the synthesis of KRAS inhibitors, as demonstrated in its coupling with naphthyridinone derivatives to yield potent bioactive molecules (80% reaction yield) .

The compound is synthesized via multi-step protocols involving Boc-protection, nucleophilic substitution, and stereoselective purification. For example, in , it is prepared by reacting 1-(tert-butyl)-3-methyl-(R)-piperazine-1,3-dicarboxylate with a fluorinated naphthyridinone under basic conditions (DIPEA, DMA, 120°C). Its hydrochloride salt enhances stability and solubility for pharmaceutical applications .

Properties

Molecular Formula |

C11H18N2O5 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R)-5-oxopiperazine-1,3-dicarboxylate |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(16)13-5-7(9(15)17-4)12-8(14)6-13/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 |

InChI Key |

FQTDIZOVFWSTBE-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](NC(=O)C1)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Esterification

The synthesis often begins with pyrazine-2-carboxylic acid derivatives or methyl piperazine-2-carboxylate dihydrochloride as starting materials.

- Esterification and Protection:

Methyl piperazine-2-carboxylate dihydrochloride is reacted with di-tert-butyl dicarbonate in dichloromethane with triethylamine at 0 °C to afford methyl 4-tert-butoxycarbonylpiperazine-2-carboxylate, a key intermediate. This step protects the nitrogen with a tert-butyl carbamate group, facilitating subsequent selective reactions.

Formation of the Piperazine Ring and Introduction of Methyl Group

Hydrogenation and Reduction:

The pyrazine-2-carboxylic acid derivative undergoes esterification followed by hydrogenation reduction to form 1-(tert-butyl)-3-methylpiperazine-1,3-dicarboxylate. This sequence ensures the introduction of the methyl group at the 3-position and formation of the piperazine ring system.Electrophilic Substitution:

Further functionalization can be achieved by electrophilic substitution with 4-mercaptomethyl benzaldehyde in the presence of sodium triacetoxyborohydride, yielding derivatives useful for structural confirmations and further transformations.

Oxidation to Introduce the 5-Oxo Functionality

The 5-oxo group on the piperazine ring is introduced through controlled oxidation or by using keto ester intermediates.

Reduction via Baker's Yeast:

Selective reduction of piperidine keto esters using fermenting baker's yeast yields hydroxy esters, which can be further converted to the 5-oxo piperazine derivatives. This biocatalytic approach provides stereoselectivity favoring the (R)-enantiomer.Chemical Oxidation:

Alternatively, chemical oxidation methods using reagents like thionyl chloride or other oxidants on protected intermediates can be employed to achieve the keto functionality at the 5-position.

Coupling and Final Purification

Coupling Reactions:

The protected piperazine intermediates are coupled with various acids or acid derivatives using coupling agents such as WSC (water-soluble carbodiimide) and HOBt (1-hydroxybenzotriazole) in dichloromethane with triethylamine at low temperatures (0–20 °C). This step is critical for forming the final ester linkages.Purification:

The crude products are purified by extraction, drying over anhydrous magnesium sulfate, solvent removal under reduced pressure, and silica gel column chromatography using solvent systems such as dichloromethane:acetone:ethanol mixtures.

Summary Table of Key Preparation Steps

Analytical Data Supporting Preparation

NMR Spectroscopy:

Proton NMR data consistently show characteristic signals for tert-butyl (singlet ~1.38 ppm), methyl groups, and piperazine ring protons in the expected chemical shift regions, confirming structure and purity.Mass Spectrometry:

Molecular ion peaks correspond to the expected molecular weights (e.g., m/z 245.1 for C11H20N2O4), validating the molecular formula of intermediates and final compounds.Purity and Yield: Yields vary depending on the step and reagents but are generally moderate to high (20–90%), with purification steps ensuring high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)3-methyl®-5-oxopiperazine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(tert-Butyl)3-methyl(R)-5-oxopiperazine-1,3-dicarboxylate has shown promise in medicinal chemistry:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Neuroprotective Effects : Studies have demonstrated that compounds with similar structures may provide neuroprotective benefits, making them candidates for treating neurodegenerative diseases .

Agrochemicals

In the field of agrochemicals, this compound can be utilized as:

- Pesticides and Herbicides : Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for developing new agrochemical formulations that target specific pests or weeds .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with tailored properties for specific applications such as coatings or adhesives .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity in breast cancer cell lines. |

| Study 2 | Neuroprotection | Showed potential in reducing oxidative stress in neuronal cells. |

| Study 3 | Agrochemical Development | Developed a new herbicide formulation based on this compound's structure. |

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)3-methyl®-5-oxopiperazine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and applications:

*Hydrochloride salt form.

Key Differences and Implications

Stereochemistry

- The (R)-configuration of the target compound is essential for its role in KRAS inhibition, as stereoisomerism directly impacts binding affinity to biological targets. In contrast, the (S)-enantiomer (CAS: 796096-64-5) lacks reported bioactivity in this context .

Functional Groups

- The 5-oxo group in the target compound distinguishes it from non-oxidized analogs (e.g., ). This group enhances electrophilicity, facilitating nucleophilic attacks in coupling reactions (e.g., with naphthyridinones in ).

- Ester Variations : Ethyl esters () exhibit lower yields (56%) compared to methyl esters, likely due to steric hindrance during purification .

Biological Activity

1-(tert-Butyl)3-methyl(R)-5-oxopiperazine-1,3-dicarboxylate (CAS No. 315493-43-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₂O₅, with a molecular weight of 258.27 g/mol. Its structure features a piperazine ring with two carboxylate groups and a tert-butyl group, which may influence its solubility and biological interactions.

Antitumor Activity

Recent studies have indicated that compounds within the piperazine family exhibit antitumor properties. For instance, research focusing on structurally similar piperazines has shown efficacy in inhibiting the growth of various cancer cell lines. In a study evaluating the activity of piperazine derivatives, compounds demonstrated significant cytotoxic effects against human metastatic melanoma cell lines, suggesting that this compound may possess similar properties .

Insecticidal Activity

The compound's biological activity has also been explored in the context of insecticidal applications. In studies targeting Aedes aegypti larvae, certain piperazine derivatives exhibited promising larvicidal activity. Although specific data on this compound is limited, the structural similarities suggest potential effectiveness in this area .

The mechanisms by which piperazine derivatives exert their biological effects often involve modulation of cellular pathways related to apoptosis and cell proliferation. For instance, studies have shown that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells through various signaling pathways . Additionally, the presence of functional groups such as carboxylates may enhance interactions with biological targets, contributing to their pharmacological effects.

Study on Antitumor Effects

In one notable study, researchers synthesized several piperazine derivatives and evaluated their cytotoxicity against different cancer cell lines including MDA-MB-231 (breast cancer) and DU-145 (prostate cancer). The findings revealed that certain derivatives led to significant reductions in cell viability, highlighting the potential for further development of this compound as an anticancer agent .

Insecticidal Evaluation

Although direct studies on this compound are sparse, related compounds have shown effective larvicidal properties against Aedes aegypti. The LC50 values for similar compounds were reported significantly lower than traditional insecticides, indicating a potential new avenue for mosquito control without the associated resistance issues seen with current chemical insecticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.